molecular formula C4H11BrSi B098641 (Bromomethyl)trimethylsilane CAS No. 18243-41-9

(Bromomethyl)trimethylsilane

Cat. No.: B098641
CAS No.: 18243-41-9
M. Wt: 167.12 g/mol
InChI Key: ACAUYCZBWABOLI-UHFFFAOYSA-N
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Description

(Bromomethyl)trimethylsilane is an organosilicon compound with the molecular formula C₄H₁₁BrSi. It is a colorless liquid that is commonly used in organic synthesis as a reagent for introducing the trimethylsilyl group into various substrates. The compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)trimethylsilane can be synthesized through several methods. One common approach involves the halogen exchange reaction between chlorotrimethylsilane and sodium bromide in acetonitrile. Another method includes the reaction of hexamethyldisilane with bromine in benzene solution or neat conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale halogen exchange reactions. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in coupling reactions with alcohols to form silyl ethers.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Bromomethyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromomethyl)trimethylsilane involves the formation of a reactive intermediate where the bromine atom is replaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile used.

Comparison with Similar Compounds

    Chlorotrimethylsilane: Similar in structure but contains a chlorine atom instead of bromine.

    Iodotrimethylsilane: Contains an iodine atom instead of bromine.

    Trimethylsilyl bromide: Another bromine-containing silane compound.

Uniqueness: (Bromomethyl)trimethylsilane is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the trimethylsilyl group into various substrates makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAUYCZBWABOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066344
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18243-41-9
Record name (Bromomethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18243-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (bromomethyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (bromomethyl)trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Bromomethyl)trimethylsilane
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(Bromomethyl)trimethylsilane
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(Bromomethyl)trimethylsilane
Reactant of Route 4
(Bromomethyl)trimethylsilane

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